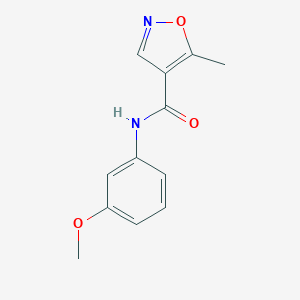
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCNFN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to reduce oxidative stress and inflammation, which are both involved in neurodegenerative diseases. In diabetes, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent effects in various assays. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have low toxicity in cell culture and animal models, which makes it a promising candidate for further studies. However, there are also some limitations to using 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is also relatively insoluble in water, which can make it challenging to use in certain assays.
Orientations Futures
For 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide research include the development of derivatives with improved solubility and potency, the study of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in combination with other compounds, and further studies to determine its potential as a therapeutic agent.
Méthodes De Synthèse
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide can be synthesized by a multistep process starting from 1-naphthylamine. The first step involves the formation of 1-naphthyl-2,6-dichloro-5-nitrosoacetanilide by reacting 1-naphthylamine with 2,6-dichloro-5-nitrosoacetanilide. The nitroso group is then reduced to an amine group to form 1-naphthyl-2,6-dichloro-5-aminoacetanilide. This compound is then reacted with nicotinic acid to form 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide.
Applications De Recherche Scientifique
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In neurodegenerative diseases, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
Propriétés
Nom du produit |
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide |
|---|---|
Formule moléculaire |
C16H9Cl2FN2O |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2,6-dichloro-5-fluoro-N-naphthalen-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-11(8-12(19)15(18)21-14)16(22)20-13-7-3-5-9-4-1-2-6-10(9)13/h1-8H,(H,20,22) |
Clé InChI |
MUEXUQSYKDWDIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)
